N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 890626-33-2
Cat. No.: VC5862597
Molecular Formula: C22H22N4
Molecular Weight: 342.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890626-33-2 |
|---|---|
| Molecular Formula | C22H22N4 |
| Molecular Weight | 342.446 |
| IUPAC Name | N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H22N4/c1-2-9-19-14-21(23-15-17-10-5-3-6-11-17)26-22(25-19)20(16-24-26)18-12-7-4-8-13-18/h3-8,10-14,16,23H,2,9,15H2,1H3 |
| Standard InChI Key | KFPZECGYILHTQG-UHFFFAOYSA-N |
| SMILES | CCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused pyrazolo[1,5-a]pyrimidine core substituted with a benzyl group at position 7, a phenyl group at position 3, and a propyl chain at position 5 (Figure 1). Key descriptors include:
The planar pyrazolo[1,5-a]pyrimidine scaffold enables π-π stacking interactions, while the benzyl and propyl substituents enhance lipophilicity, potentially improving membrane permeability .
Synthesis and Chemical Properties
Synthetic Routes
The compound is synthesized via multi-step condensation reactions. A common approach involves:
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Cyclocondensation: Reacting β-enaminones with 3-aminopyrazoles under microwave-assisted conditions to form the pyrazolo[1,5-a]pyrimidine core .
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Functionalization: Introducing the benzyl and propyl groups via nucleophilic substitution or reductive amination .
Table 1: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Catalyst | K₂S₂O₈ (3 equiv) | 78% | |
| Solvent | DMSO:H₂O (1:1) | 85% | |
| Temperature | 120°C (microwave) | 82% |
Industrial-scale production often employs continuous-flow reactors to enhance reproducibility .
Applications in Scientific Research
Fluorescent Probes
Derivatives of pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts (Δλ = 120 nm) and quantum yields up to 44%, making them suitable for bioimaging .
Kinase Inhibitors
The compound serves as a scaffold for cyclin-dependent kinase (CDK) inhibitors. Analogues show nanomolar affinity for CDK2 (IC₅₀ = 9.2 nM) .
Table 2: Comparative Kinase Inhibition Data
| Compound | CDK2 IC₅₀ (nM) | Selectivity (vs. CDK4) | Source |
|---|---|---|---|
| N-Benzyl-3-phenyl-5-propyl | 9.2 | 12-fold | |
| Roscovitine (Control) | 15.7 | 3-fold |
Comparative Analysis with Structural Analogues
Substituent Effects
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